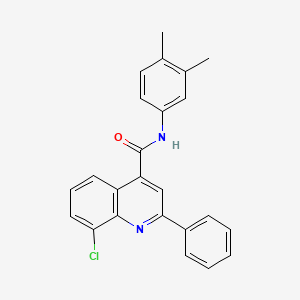![molecular formula C23H20N4O5S B11523535 N-{(E)-[2,4-dinitro-6-(phenylsulfanyl)phenyl]methylidene}-4-(morpholin-4-yl)aniline](/img/structure/B11523535.png)
N-{(E)-[2,4-dinitro-6-(phenylsulfanyl)phenyl]methylidene}-4-(morpholin-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is a complex organic compound that features a combination of nitro, phenylsulfanyl, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE typically involves a multi-step process:
Nitration: The starting material, 2,4-dinitrophenylsulfanylbenzene, is prepared by nitration of phenylsulfanylbenzene using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Imine: The nitro compound is then reacted with 4-(morpholin-4-yl)benzaldehyde under acidic conditions to form the imine linkage. This step often requires a dehydrating agent such as anhydrous magnesium sulfate to drive the reaction to completion.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs due to its unique structural features.
Materials Science: Possible applications in the development of advanced materials, such as organic semiconductors or sensors.
Biological Studies: Investigated for its interactions with biological macromolecules, which could lead to new insights into enzyme inhibition or receptor binding.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of (E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The nitro and phenylsulfanyl groups can participate in redox reactions, while the imine linkage may facilitate binding to nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylsulfanylbenzene: Lacks the imine and morpholinyl groups, making it less versatile in terms of chemical reactivity and biological activity.
4-(Morpholin-4-yl)benzaldehyde: Contains the morpholinyl group but lacks the nitro and phenylsulfanyl groups, limiting its applications in redox chemistry.
Uniqueness
(E)-1-[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]-N-[4-(MORPHOLIN-4-YL)PHENYL]METHANIMINE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H20N4O5S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
1-(2,4-dinitro-6-phenylsulfanylphenyl)-N-(4-morpholin-4-ylphenyl)methanimine |
InChI |
InChI=1S/C23H20N4O5S/c28-26(29)19-14-22(27(30)31)21(23(15-19)33-20-4-2-1-3-5-20)16-24-17-6-8-18(9-7-17)25-10-12-32-13-11-25/h1-9,14-16H,10-13H2 |
InChI Key |
HQGPMIUJQOORIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=CC3=C(C=C(C=C3SC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11523453.png)
![dimethyl 5-({[4-chloro-3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11523466.png)

![(1R,2R,3R)-3-(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1,2-dicarbonitrile](/img/structure/B11523475.png)
![(9Z)-9-Benzylidene-4-methyl-2H-furo[2,3-H]chromene-2,8(9H)-dione](/img/structure/B11523483.png)
![2-(3-{2-[(4-phenoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11523497.png)
![2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11523511.png)
![(2Z,5Z)-5-benzylidene-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11523524.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11523532.png)

![10,10-dichloro-N-(3-chlorophenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B11523544.png)
![2-chloro-5-[(4Z)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11523552.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11523556.png)
![N-(2,5-dimethylphenyl)-2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B11523562.png)
